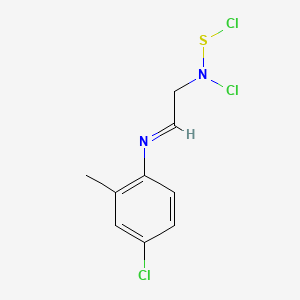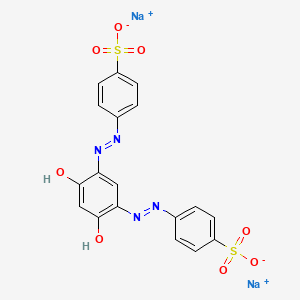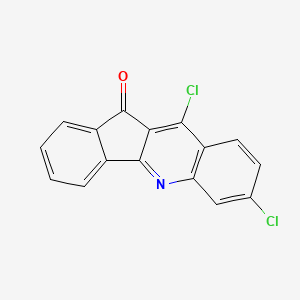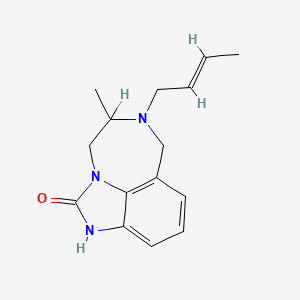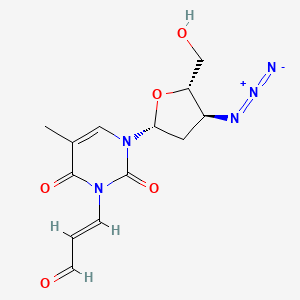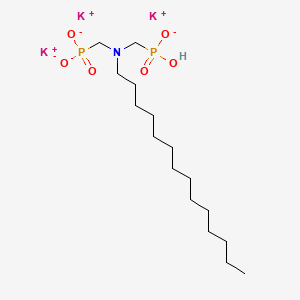
Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 303-775-6) is an organic compound with the molecular formula C11H14O2 Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-methylcyclohexane-1,3-dione with acetaldehyde in the presence of a base such as sodium ethoxide . The reaction proceeds through an aldol condensation followed by cyclization to form the desired quinone .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include and .
Reduction: This compound can be reduced to form the corresponding dihydroquinone using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the quinone moiety is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher quinones, while reduction produces dihydroquinones .
Aplicaciones Científicas De Investigación
Chemistry: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex natural products, including steroids and terpenoids .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, it is used in the production of fine chemicals and as a starting material for the synthesis of various polymers and resins .
Mecanismo De Acción
The mechanism by which 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its ability to undergo redox reactions. The quinone moiety can accept and donate electrons, making it a versatile intermediate in various chemical reactions. It can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 5-Methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
- 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- 9-Methyl-5(10)-octaline-1,6-dione
Uniqueness: What sets 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart from similar compounds is its specific structure, which allows for unique reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
94230-65-6 |
|---|---|
Fórmula molecular |
C16H34K3NO6P2 |
Peso molecular |
515.69 g/mol |
Nombre IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |
Clave InChI |
BPEPYZVMVDXVEE-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


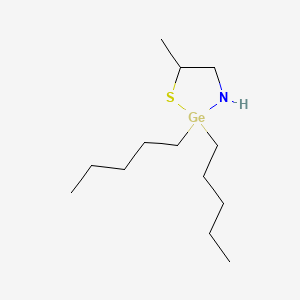
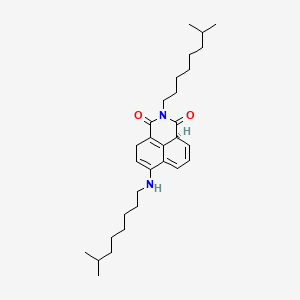

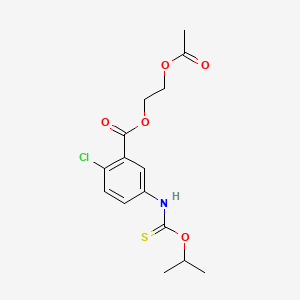
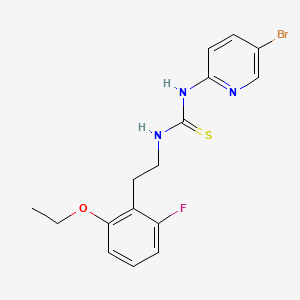
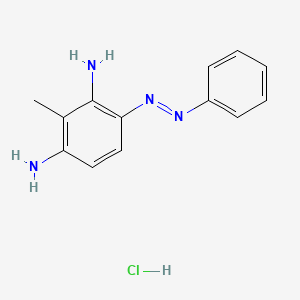
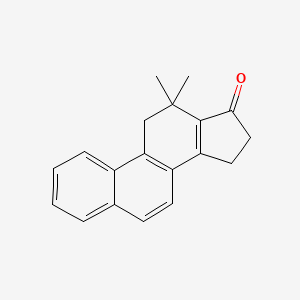
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
